molecular formula C26H45NO B157826 25-Azacholesterol CAS No. 1973-61-1

25-Azacholesterol

Cat. No.: B157826
CAS No.: 1973-61-1
M. Wt: 387.6 g/mol
InChI Key: RZPPEFJMRVRCDD-XSLNCIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Azacholesterol, also known historically as Azacosterol, is a synthetic sterol derivative where two carbon atoms in the cholesterol structure are replaced with nitrogen atoms . It functions primarily as an inhibitor of the enzyme 24-dehydrocholesterol reductase (24-DHCR), which plays a critical role in the final stages of cholesterol biosynthesis . By blocking this enzyme, this compound prevents the conversion of desmosterol to cholesterol, leading to the accumulation of desmosterol in cells . This mechanism has established its value as a research tool for perturbing and studying sterol metabolism in experimental models. Historically, it was investigated as a cholesterol-lowering drug and has also been used as an avian chemosterilant, controlling pest populations by inhibiting steroid hormone production essential for reproduction . Researchers utilize this compound to explore lipid homeostasis, the biological effects of desmosterol accumulation, and the broader roles of sterol biosynthesis in health and disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1973-61-1

Molecular Formula

C26H45NO

Molecular Weight

387.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

RZPPEFJMRVRCDD-XSLNCIIRSA-N

SMILES

CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Other CAS No.

1973-61-1

physical_description

Solid

Synonyms

24-(dimethylamino)chol-5-en-3 beta-ol
25-azacholesterol

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 25 Azacholesterol

Strategic Approaches for the Chemical Synthesis of 25-Azacholesterol and Its Analogues

The chemical synthesis of this compound and its analogues involves multi-step processes that often begin with readily available natural sterols. A primary goal in these synthetic routes is the precise and stereoselective construction of the modified side chain containing the nitrogen atom.

Strategic approaches often utilize common steroidal starting materials such as stigmasterol (B192456) or desmosterol (B1670304). google.comnih.govwikipedia.org Desmosterol is a particularly logical precursor as it is the immediate antecedent to cholesterol in the Bloch biosynthetic pathway, featuring a C24-C25 double bond in the side chain which is the target for modification. wikipedia.orgreactome.org The synthesis of related oxysterols from desmosterol has been achieved with high stereoselectivity using methods like the Sharpless catalytic asymmetric dihydroxylation, highlighting a potential strategy for introducing functional groups at the C-24 and C-25 positions. nih.gov

A general and effective method for introducing nitrogen into a sterol framework involves the aminolysis of steroidal epoxides. This strategy typically includes an initial epoxidation of a double bond in the sterol, followed by a ring-opening reaction with an appropriate amine, which can be adapted to target the side chain.

For side-chain azasterols, another established route involves starting with a pregnane (B1235032) derivative. The synthesis of novel azasterols has been based on (20R,22ξ)-5α-pregnan-20-(piperidin-2-yl)-3β,20-diol, demonstrating that building the nitrogen-containing side chain from a smaller, functionalized steroid core is a viable strategy. researchgate.net While a direct, one-pot synthesis of this compound is not commonly cited, the synthesis of its analogues, such as 25-azadihydrolanosterol, has been a subject of medicinal chemistry research. nih.gov These approaches collectively indicate that the synthesis of this compound relies on the strategic functionalization of either the intact side chain of a precursor like desmosterol or the construction of the side chain onto a steroid nucleus.

Principles of Azasterol Design for Biochemical Intervention

The design of azasterols like this compound as biochemical inhibitors is rooted in the targeted disruption of specific enzymatic reactions. This is achieved through sophisticated molecular design that leverages the mechanism of the target enzyme.

A key principle behind the inhibitory power of this compound is its function as a transition-state analogue. It specifically targets the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol synthesis: the reduction of the C24-C25 double bond of desmosterol.

The mechanism of inhibition involves the nitrogen atom at position 25. At physiological pH, this nitrogen atom is readily protonated, acquiring a positive charge. This protonated azasterol then acts as a mimic of the high-energy carbocationic intermediate that is transiently formed during the enzymatic reduction of desmosterol. nih.gov This structural and charge analogy allows the inhibitor to bind with high affinity to the active site of the enzyme, effectively blocking the catalytic process. nih.gov The design of azasterols as inhibitors of sterol methyltransferases (SMTs) in fungi and parasites relies on this same principle, where the nitrogen-containing side chain mimics a postulated transition state of the enzyme's mechanism. researchgate.netsemanticscholar.org

The biological activity of azasterols is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have revealed several key features that govern their inhibitory potency.

Position of the Nitrogen Atom : The location of the nitrogen atom within the sterol side chain is critical. For instance, studies on azacholesterol analogues targeting side-chain cleavage have shown that 22-azacholesterol (B1229103) derivatives are generally more potent than their 20-azacholesterol (B158706) counterparts. nih.gov

Sterol Nucleus : The integrity of the steroid core is important. For certain azacholesterol analogues, the presence of the Δ5 double bond in the B-ring of the sterol is crucial for inhibitory activity, as its reduction can lead to a significant decrease in potency. nih.gov

3β-Hydroxyl Group : The 3β-hydroxyl group is a key feature for anchoring the inhibitor to the enzyme. researchgate.net While it is considered important for activity, some modifications are tolerated. For example, 3-methyl ether derivatives have been shown to be as active as the parent compounds, and acetylation of the hydroxyl group can increase lipophilicity, potentially improving cell membrane permeability. researchgate.netnih.gov

Nitrogen Environment : The basicity and stereochemical placement of the nitrogen atom directly influence the compound's inhibitory effect. researchgate.net The ability of the nitrogen to be protonated is fundamental to its role in mimicking the carbocationic transition state.

The table below summarizes key SAR findings for various azasterol analogues.

Structural FeatureModificationImpact on Inhibitory ActivityReference Compound(s)
Nitrogen Position22-aza vs. 20-aza22-Azacholesterol analogues are more potent than 20-azacholesterol analogues for inhibiting side-chain cleavage. nih.gov20-Azacholesterol, 22-Azacholesterol
Sterol B-RingReduction of Δ5 double bondGreatly lessens inhibitory activity. nih.govAzacholesterol Analogues
C3-Hydroxyl GroupMethylation (3-methyl ether)Retains activity comparable to the parent compound. nih.govAzacholesterol Analogues
C3-Hydroxyl GroupAcetylationIncreases lipophilicity, which may facilitate membrane permeation. researchgate.netAzasteroids
Side Chain NitrogenBasicity and StereochemistryActivity is related to the basicity and specific stereochemical location of the nitrogen. researchgate.netAzasterol Derivatives

These relationships underscore the precision required in designing effective azasterol inhibitors, where subtle changes in the molecular architecture can lead to significant differences in biochemical activity.

Mechanistic Elucidation of 25 Azacholesterol S Biochemical Actions

Inhibition of Δ24-Sterol Methyltransferase (24-SMT)

25-Azacholesterol is a known inhibitor of the enzyme Δ24-sterol methyltransferase (24-SMT). This enzyme is crucial in the biosynthesis of certain sterols, particularly in fungi and plants, but its inhibition by this compound has also been studied in other systems. The blockage of 24-SMT by this compound disrupts the normal sterol production pathway.

Enzyme Kinetics and Inhibition Profile Analysis

While specific kinetic data such as the inhibition constant (Ki) for this compound's interaction with Δ24-sterol methyltransferase are not extensively detailed in the available research, the inhibitory effect is well-documented. For instance, in studies using ergosterol (B1671047) deficient mutants of Saccharomyces cerevisiae, a concentration of 1 μM this compound was sufficient to effectively block the activity of Δ24-sterol methyltransferase cdnsciencepub.com. This potent inhibition highlights the compound's strong affinity for the enzyme. The mechanism of inhibition by azasterols, in general, is often attributed to their structural similarity to the carbocationic high-energy intermediates formed during the enzymatic reaction, allowing them to act as transition state analogues.

Accumulation of Specific Sterol Precursors (e.g., Zymosterol)

A direct consequence of the inhibition of Δ24-sterol methyltransferase by this compound is the accumulation of the enzyme's substrate. In various experimental models, treatment with this compound leads to a significant build-up of zymosterol (B116435), which is the primary sterol component that accumulates when 24-SMT is blocked cdnsciencepub.com. In yeast mutants treated with 1 μM this compound, zymosterol became the major sterol component, indicating a significant disruption in the downstream processing of this precursor cdnsciencepub.com.

Modulation of Desmosterol (B1670304) Reductase Activity

Desmosterol reductase, also known as 3β-hydroxysterol-Δ24-reductase (DHCR24), catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. Inhibition of this enzyme leads to the accumulation of desmosterol. While direct studies detailing the modulation of desmosterol reductase activity specifically by this compound are limited, the effects of other azacholesterol derivatives provide insight into this potential mechanism. For example, 20,25-diazacholesterol is a known inhibitor of DHCR24, and its use in cell culture leads to the replacement of cholesterol with desmosterol researchgate.net. Given that this compound shares the core azasterol structure, it is plausible that it could exert a similar inhibitory effect on DHCR24, thereby leading to an accumulation of desmosterol.

Inhibition of Human Sterol 8-Isomerase (hSI)

There is currently a lack of scientific literature directly implicating this compound in the inhibition of human sterol 8-isomerase (hSI), also known as emopamil-binding protein (EBP). This enzyme is responsible for the isomerization of the Δ8 double bond to the Δ7 position in the sterol nucleus, a critical step in the conversion of lanosterol to cholesterol. While various compounds are known to inhibit hSI, there is no direct evidence to suggest that this compound is one of them.

Impact on Cholesterol Side-Chain Cleavage Processes

The initial and rate-limiting step in the conversion of cholesterol to steroid hormones is the cleavage of its side chain, a process catalyzed by the mitochondrial enzyme cytochrome P450scc (CYP11A1) wikipedia.org. This enzymatic reaction converts cholesterol into pregnenolone. While there is a lack of specific studies on the direct impact of this compound on this process, the broader class of azasterols has been investigated for such effects. However, the available research does not provide conclusive evidence to suggest that this compound is a significant inhibitor of the cholesterol side-chain cleavage enzyme.

Cellular and Organismal Responses to 25 Azacholesterol Intervention

Alterations in Cellular Sterol Composition and Membrane Function

Intervention with azasteroids, such as 25-azacholesterol and its analogs, fundamentally alters the sterol profile of cellular membranes, which in turn affects their physical properties and function. These compounds are known inhibitors of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the final step in cholesterol biosynthesis—the conversion of desmosterol (B1670304) to cholesterol.

Research using the related compound 20,25-diazacholesterol in rats demonstrated a dramatic shift in the sterol composition of skeletal muscle sarcolemma. Treatment led to a progressive replacement of cholesterol with its precursor, desmosterol. While the total amount of sterol within the membrane remained constant, the proportion of desmosterol increased to approximately 80% of the total membrane sterol. This substantial change in composition has direct consequences for membrane dynamics. The accumulation of desmosterol was found to significantly decrease the microviscosity in the hydrophobic core of the membrane, making it more fluid. This effect is attributed to the presence of the unsaturated side chain in desmosterol, which disrupts the tight packing of the phospholipid acyl chains. However, this change in fluidity was not uniform throughout the membrane; regions closer to the surface showed little apparent change.

These findings indicate that azasteroids are potent membrane effectors, capable of remodeling the lipid landscape of the cell membrane, which has cascading effects on its biophysical characteristics.

Table 1: Alteration of Sterol Composition in Rat Sarcolemma by a this compound Analog (Data derived from studies on the related compound 20,25-diazacholesterol)

Membrane ComponentControl GroupTreated GroupImpact on Membrane Function
Cholesterol~100% of total sterol~20% of total sterolMajor component replaced
DesmosterolNot detected~80% of total sterolSignificant accumulation
MicroviscosityHigherSignificantly lowerIncreased membrane fluidity

Regulation of Cholesterol Incorporation in Specific Tissues

This compound and its analogs regulate the sterol content in tissues primarily by inhibiting its de novo synthesis, which leads to tissue-specific accumulation of precursor molecules. The kinetics of this effect can vary between different tissues and even within cellular compartments.

Following a single dose of 20,25-diazacholesterol, the accumulation and subsequent loss of desmosterol occurred more rapidly in the sarcolemma (the cell membrane of muscle cells) than in the whole muscle homogenates. This suggests a dynamic and preferential interaction of the compound and its effects within the membrane structures of specific tissues like skeletal muscle. During development in mammals, desmosterol can naturally accumulate to represent up to 30% of total sterols in the brain, highlighting that specific tissues are adapted to high concentrations of this cholesterol precursor. By blocking DHCR24, this compound artificially induces this state of high-desmosterol concentration in various tissues, effectively altering the final sterol makeup that would otherwise be dominated by cholesterol. This inhibition of the final step of cholesterol synthesis serves as a powerful regulatory mechanism of the sterol profile in tissues that are actively producing their own cholesterol.

Perturbations in Cellular Metabolic Pathways

The influence of this compound extends beyond the direct inhibition of cholesterol synthesis, causing wide-ranging shifts in cellular metabolism, from the broader lipidome to specific fatty acid pathways.

Metabolomics studies have identified this compound as a key molecule in significant metabolic disturbances in various cell types. In a global metabolomics analysis of macrophage-derived foam cells, which are critical in the development of atherosclerosis, this compound was one of nine metabolites that were significantly altered and cross-selected as potential biomarkers. It was identified along with compounds like anandamide (B1667382) and glycocholate as a key molecule for distinguishing foamy macrophages from control cells.

Further studies have detected this compound in metabolomic analyses of human adipose tissue, where its presence was linked to cholesterol metabolism. It has also been identified in metabolomic studies investigating the prodrome of Type-2 diabetes. Beyond its well-known role in blocking DHCR24, this compound is also known to inhibit cholesterol side-chain cleavage, a critical step for the production of steroid hormones. This indicates that its effects ripple through multiple interconnected metabolic networks, altering both lipid profiles and downstream signaling molecules. The accumulation of desmosterol itself is a major metabolic event, as desmosterol is a potent endogenous ligand for the Liver X Receptor (LXR), a master regulator of lipid metabolism and inflammatory responses.

Table 2: Identification of this compound in Metabolomics Studies

Study FocusCell/Tissue TypeKey FindingAssociated Metabolic Pathways
AtherosclerosisMacrophage-derived foam cellsIdentified as one of five key biomarkers distinguishing foam cells from controls.Unsaturated fatty acid metabolism, Arachidonic acid metabolism, Steroid hormone production.
Adipose Tissue MetabolismHuman Adipose TissueListed as a differential molecule in lipidomic analysis.Cholesterol metabolism.
Type-2 Diabetes ProdromeHuman SerumDetected as a differential metabolite in women at high risk of T2DM.Lipid regulation.

Biological Effects on Growth and Development in Model Organisms

Responses in Invertebrate Systems (e.g., Insects)

The compound this compound functions as a potent developmental and reproductive disruptor in various invertebrate species, particularly within the class Insecta. Its primary mechanism of action involves the inhibition of specific enzymes crucial for the proper metabolism of sterols, which are essential for molting and reproduction.

One of the key targets of this compound in insects is the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.gov This enzyme is responsible for the conversion of desmosterol to cholesterol. nih.gov As insects are incapable of synthesizing cholesterol de novo, they rely on the conversion of dietary phytosterols (B1254722) to cholesterol, a process in which DHCR24 plays a terminal role. nih.gov By inhibiting this enzyme, this compound leads to a significant accumulation of desmosterol and a concurrent deficiency in cholesterol. nih.gov

This disruption of sterol metabolism has profound consequences for insect development. Cholesterol is a vital precursor for the synthesis of ecdysteroids, the primary molting hormones in insects. rupress.org Consequently, the inhibition of cholesterol production by this compound interferes with the molting process, often leading to incomplete ecdysis and mortality. nih.gov

Furthermore, this compound exhibits potent chemosterilant activity. nih.govbritannica.comnih.gov Chemosterilants are chemical compounds that disrupt the reproductive capacity of an organism. britannica.com In the case of this compound, its interference with sterol metabolism affects gametogenesis and embryogenesis, leading to reduced fecundity and fertility in treated insects. For instance, studies on the two-spotted cricket, Gryllus bimaculatus, have demonstrated that the application of an azacosterol, a specific DHCR24 inhibitor, leads to the accumulation of desmosterol in key tissues like the fat body and anterior midgut. nih.gov This directly implicates the inhibition of DHCR24 as the cause of the observed sterilizing effects. nih.gov

**Table 1: Effects of this compound (Azacosterol) on Sterol Conversion in *Gryllus bimaculatus***

TissueTreatmentEnzyme ActivityEffect
Anterior MidgutAzacosterol (5 ppm)DHCR24Complete inhibition of desmosterol-to-cholesterol conversion. nih.gov
Fat BodyDiet coated with AzacosterolDHCR24Accumulation of desmosterol. nih.gov

Investigations in Macrophage-Derived Foam Cell Models

In the context of vertebrate systems, investigations into the effects of this compound have focused on its impact on macrophage-derived foam cells, which are a hallmark of atherosclerosis. The mechanism of action again centers on the inhibition of the final step in cholesterol biosynthesis, catalyzed by 24-dehydrocholesterol reductase (DHCR24). nih.govnih.gov

Inhibition of DHCR24 in macrophages by compounds like this compound leads to the accumulation of the cholesterol precursor, desmosterol. nih.govelsevierpure.com Research has revealed that desmosterol is not merely an inert intermediate; it is a bioactive molecule that acts as an endogenous ligand for Liver X Receptors (LXRs). nih.govnih.gov LXRs are nuclear receptors that play a critical role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses in macrophages. nih.govnih.gov

The accumulation of desmosterol and subsequent activation of LXR pathways in macrophage foam cells trigger a series of homeostatic responses. These include the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 and G1 (ABCA1 and ABCG1), which promote the removal of excess cholesterol from the cell. nih.gov This process can counteract the lipid accumulation that characterizes foam cell formation.

Furthermore, desmosterol has been shown to possess anti-inflammatory properties. nih.govelsevierpure.com It can suppress the expression of pro-inflammatory genes within macrophages, thereby potentially reducing the inflammatory component of atherosclerotic plaques. nih.gov Studies have indicated that the accumulation of desmosterol can inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in atherosclerosis. nih.gov By promoting an anti-inflammatory and pro-resolving phenotype in macrophages, the inhibition of DHCR24 and the resulting increase in desmosterol could mitigate the progression of atherosclerosis. nih.gov

Table 2: Effects of DHCR24 Inhibition and Desmosterol Accumulation in Macrophages

Molecular Target/ProcessEffect of DHCR24 InhibitionConsequence in Macrophage Foam Cells
Desmosterol LevelsSignificant increase. nih.govelsevierpure.comActs as a dominant bioactive sterol. nih.gov
Liver X Receptor (LXR)Activation by desmosterol. nih.govUpregulation of cholesterol efflux genes (e.g., ABCA1, ABCG1). nih.gov
Inflammatory Gene ExpressionSuppression. nih.govelsevierpure.comInhibition of pro-inflammatory pathways. nih.gov
NLRP3 InflammasomeInhibition of activation. nih.govReduced inflammation. nih.gov

25 Azacholesterol As a Metabolomic Biomarker

Identification in Oxidized Low-Density Lipoprotein (ox-LDL)-Induced Macrophage-Derived Foam Cells

The transformation of macrophages into foam cells after engulfing modified lipoproteins, such as oxidized low-density lipoprotein (ox-LDL), is a foundational event in the development of atherosclerosis. mdpi.comnih.govmdpi.com Global metabolomic studies, designed to capture a comprehensive snapshot of cellular metabolites, have been instrumental in dissecting the biochemical changes that accompany this transformation. nih.gov

In a pivotal study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS), researchers investigated the metabolic profile of RAW 264.7 macrophages induced to become foam cells by exposure to ox-LDL. nih.gov This analysis successfully identified a panel of five distinct metabolites that could differentiate the resulting foam cells from control macrophages. nih.govresearchgate.net Among these, 25-azacholesterol was found to be significantly up-regulated in the ox-LDL-treated foam cells. nih.gov The identification of this compound as a distinguishing biomarker highlights its association with the profound metabolic reprogramming that occurs as macrophages become laden with lipids. nih.govresearchgate.net

The study underscores the utility of global metabolomics in uncovering specific molecular markers associated with the initial stages of atherosclerosis. nih.gov The formation of foam cells is a direct trigger for early atherosclerotic lesions, and the metabolites that characterize these cells serve as critical indicators of the underlying pathological processes. nih.govmdpi.com

Table 1: Key Metabolomic Biomarkers Identified in ox-LDL-Induced Macrophage-Derived Foam Cells This table is based on data from a global metabolomics study on RAW 264.7 macrophages.

BiomarkerRegulation Status in Foam CellsAssociated Metabolic Pathway(s)
This compound Up-regulatedSteroid Hormone & Cholesterol Metabolism
Anandamide (B1667382) (AEA) Up-regulatedUnsaturated Fatty Acid Metabolism
Glycocholate Up-regulatedBile Acid Metabolism
Oleoyl ethanolamide Up-regulatedFatty Acid Metabolism
3-oxo-4,6-choladienoate Up-regulatedCholesterol & Bile Acid Metabolism
Data sourced from Li, et al. (2017). nih.gov

Implications for Metabolic Dysfunction in Atherosclerosis Pathogenesis

The presence of this compound in macrophage-derived foam cells is not merely an observation but carries significant implications for the metabolic dysfunction that drives the pathogenesis of atherosclerosis. nih.govmdpi.comaemng.org Atherosclerosis is fundamentally a disease of disordered lipid metabolism and chronic inflammation. nih.gov The accumulation of biomarkers like this compound points directly to the disruption of critical metabolic pathways within the arterial wall. nih.gov

This compound is a known member of the azasterol family and functions as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.govpnas.org This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, converting desmosterol (B1670304) into cholesterol. nih.govnih.govnih.gov The inhibition of DHCR24 leads to an accumulation of its substrate, desmosterol. pnas.orgnih.gov This is significant because desmosterol itself is a bioactive molecule that acts as an endogenous ligand for Liver X Receptors (LXRs). pnas.orgnih.govembopress.org

LXRs are master regulators of cholesterol homeostasis, inflammation, and fatty acid metabolism in macrophages. embopress.orgresearchgate.netmdpi.com Activation of LXRs promotes the expression of genes like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for effluxing excess cholesterol from macrophages to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport. mdpi.commdpi.comnih.gov Therefore, the presence or introduction of a DHCR24 inhibitor like this compound can profoundly alter the sterol profile of the cell, leading to LXR activation. While this can have anti-inflammatory effects, the disruption of the finely tuned cholesterol biosynthesis pathway is a hallmark of metabolic dysfunction. pnas.orgembopress.org The identification of this compound in foam cells suggests a state of perturbed sterol metabolism that is integral to the disease process. nih.gov

Table 2: this compound's Mechanism and its Link to Atherosclerotic Metabolic Pathways This table outlines the molecular interactions connecting this compound to key pathways in atherosclerosis.

StepProcessImplication for Macrophage Foam Cells
1 This compound inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.govpnas.orgDisrupts the final step of cholesterol synthesis, a key metabolic pathway.
2 Inhibition of DHCR24 leads to the accumulation of the cholesterol precursor, desmosterol. pnas.orgnih.govAlters the intracellular sterol composition, a sign of metabolic dysregulation.
3 Desmosterol acts as an endogenous agonist for Liver X Receptors (LXRs). pnas.orgnih.govresearchgate.netActivates a master regulator of lipid metabolism and inflammation.
4 Activated LXRs increase the transcription of cholesterol efflux transporters (e.g., ABCA1). embopress.orgmdpi.comInfluences the cell's ability to remove excess cholesterol, a central process in mitigating foam cell formation.

Detection and Significance in Neurobiological Metabolomics Studies

While extensively studied in the context of cholesterol-lowering, the significance of this compound and its target pathway extends to neurobiology. The brain has a unique and highly regulated cholesterol metabolism, as the blood-brain barrier isolates it from circulating lipoproteins, making local synthesis essential. nih.govnih.gov Disruptions in brain cholesterol homeostasis are linked to several neurodegenerative diseases. nih.govnih.govmdpi.com

The enzyme inhibited by this compound, DHCR24, is critical for normal neurological development and function. This is starkly illustrated by the rare autosomal recessive disorder desmosterolosis, which is caused by mutations in the DHCR24 gene. nih.govnih.gov Patients with desmosterolosis present with elevated desmosterol levels and suffer from multiple congenital anomalies, including severe neurological and developmental issues. nih.gov This genetic evidence provides a direct link between the inhibition of the DHCR24 enzyme and profound neurobiological consequences.

Metabolomic studies of brain tissue have revealed significant alterations in lipid and sterol metabolism in various neurodegenerative conditions, such as Alzheimer's disease. nih.govnih.gov While specific metabolomic studies identifying this compound as an endogenous biomarker in the brain are not prominent in recent literature, its powerful effect on a key neuro-metabolic enzyme makes it a compound of high interest. Related oxysterols, such as 24S-hydroxycholesterol, are well-established biomarkers in cerebrospinal fluid and plasma that reflect brain cholesterol turnover and neurodegeneration. nih.govnih.govresearchgate.net Given the severe neurological phenotype of desmosterolosis, the pathway targeted by this compound is of undeniable importance in neurobiology, marking it as a significant tool for research and a potential, though not yet fully explored, biomarker in neurobiological metabolomics.

Advanced Methodologies in 25 Azacholesterol Research

Untargeted Metabolomics and Lipidomics Platforms for Comprehensive Analysis

Untargeted metabolomics and lipidomics provide a holistic view of the metabolic perturbations induced by 25-Azacholesterol. These platforms aim to screen the entire metabolite or lipid content of a biological sample to identify biomarkers and understand the systemic effects of the compound. scienceopen.com This unbiased approach is crucial for discovering novel metabolic consequences beyond the primary target, revealing a comprehensive molecular phenotype. scienceopen.com

UHPLC-QTOF/MS is a powerful tool for untargeted metabolomics, combining the high-resolution separation of UHPLC with the high mass accuracy and sensitivity of Q-TOF mass spectrometry. mdpi.com This technique allows for the rapid identification and characterization of a wide array of compounds in complex biological mixtures. mdpi.comnih.gov In the context of this compound research, UHPLC-QTOF/MS can be employed to analyze the global metabolic changes in cells or organisms treated with the inhibitor. By comparing the metabolic profiles of treated versus untreated samples, researchers can identify a broad spectrum of altered metabolites, including the accumulation of specific sterol precursors and the formation of novel sterol structures resulting from the enzymatic block. nih.govmdpi.com The high mass accuracy of Q-TOF-MS is critical for determining the elemental composition of these unknown metabolites, providing a crucial first step in their structural elucidation. mdpi.com

UPLC-MS/MS is another cornerstone of metabolomics and lipidomics, offering exceptional sensitivity and specificity for both identifying and quantifying molecules. nih.gov This technique is particularly valuable in "pseudotargeted" lipidomics, where it can be used to systematically analyze changes across different lipid classes following exposure to this compound. nih.gov For instance, research on the effects of this compound on sterol biosynthesis in yeast has shown it blocks the conversion of zymosterol (B116435) to ergosterol (B1671047). nih.gov A UPLC-MS/MS-based lipidomics study would be able to not only confirm the buildup of zymosterol but also quantify the downstream depletion of ergosterol and its derivatives. Furthermore, it could reveal compensatory changes in other lipid classes, such as glycerophospholipids or sphingolipids, as the cell adapts to the altered sterol composition. nih.gov The method's ability to perform sensitive quantification makes it ideal for tracking the dose-dependent effects of this compound on the lipidome. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel metabolites that arise from the inhibition of biosynthetic pathways. nih.govnih.gov Unlike mass spectrometry, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, which is essential for unambiguously determining its structure. digitellinc.com In studies of this compound, which is known to cause the accumulation of unusual sterols, NMR is used to characterize these new compounds. nih.gov For example, when this compound inhibits Δ24-sterol methyltransferase (SMT), yeast cells have been shown to produce novel metabolites like cholesta-7,24-dienol and cholesta-5,7,24-trienol. nih.gov The identification of these structures would be confirmed using a suite of NMR experiments, including 1D ¹H and ¹³C NMR as well as 2D techniques like COSY and HMBC, to establish the precise arrangement of protons and carbons. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profile Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the classic and most robust method for the separation, identification, and quantification of sterols. aocs.org Its high chromatographic resolution makes it ideal for separating structurally similar sterol isomers. springernature.com In this compound research, GC-MS is the primary technique used to determine the specific changes in the sterol composition of cells or tissues. nih.gov The analysis typically involves saponification to release esterified sterols, extraction, and derivatization (e.g., silylation) to increase the volatility of the sterols for gas-phase analysis. nih.govjsbms.jp

Studies using GC-MS have demonstrated that treating Saccharomyces cerevisiae with this compound leads to a significant shift in its sterol profile. The findings from such analyses are summarized in the table below.

Sterol MetaboliteEffect of this compound TreatmentMethod of Detection
ZymosterolIncreased accumulationGC-MS
ErgosterolDecreased productionGC-MS
ErgostatetraenolDecreased productionGC-MS
Cholesta-7,24-dienolAppears as a new metaboliteGC-MS
Cholesta-5,7,24-trienolAppears as a new metaboliteGC-MS
Cholesta-5,7,22,24-tetraenolAppears as a new metaboliteGC-MS
Data derived from studies on S. cerevisiae treated with azasterols. nih.gov

This detailed profiling by GC-MS provides direct evidence of the specific enzymatic step being inhibited by this compound. nih.gov

Molecular Cloning and Recombinant Enzyme Overexpression Techniques

To perform detailed mechanistic and inhibition studies, large quantities of pure enzyme are required. Molecular cloning and recombinant overexpression techniques are fundamental to achieving this. nih.gov The gene encoding the target enzyme of this compound, such as Δ24-sterol methyltransferase (SMT), is isolated from the source organism (e.g., yeast, protozoa, or plants). nih.govnih.govscispace.com This gene is then cloned into an expression vector, which is subsequently introduced into a host organism, typically Escherichia coli or a specific mutant strain of yeast (like an erg6 mutant that lacks SMT activity). nih.govscispace.com

The host organism is then cultured and induced to overexpress the recombinant enzyme, which can be purified to homogeneity. nih.gov This process has been successfully used to produce SMT from various organisms, including Trypanosoma brucei and Arabidopsis thaliana, enabling detailed characterization of their function and interaction with inhibitors like azasterols. nih.govscispace.com This approach is critical because SMT is absent in mammals, making it a key target for antimicrobial drug design. nih.govmdpi.com

In Vitro Enzyme Activity Assays and Mechanistic Inhibition Studies

With purified recombinant enzymes, researchers can perform in vitro enzyme activity assays to precisely quantify the inhibitory potency of compounds like this compound and to elucidate their mechanism of action. nih.govresearchgate.net These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The reaction often involves a radiolabeled substrate, such as S-adenosyl-L-methionine (SAM), and the conversion to a product is monitored over time.

Kinetic studies with partially purified SMT from S. cerevisiae have shown that azasterols, including this compound, act as potent inhibitors. nih.gov These studies can determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which provide a quantitative measure of the inhibitor's potency. nih.govresearchgate.net Mechanistic studies have revealed that this compound is a competitive inhibitor with respect to the methyl donor SAM, but acts uncompetitively with respect to the sterol substrate, zymosterol. nih.gov This suggests a complex interaction where the inhibitor may bind to the enzyme-substrate complex or to a form of the enzyme after it has bound SAM. nih.gov

CompoundTarget EnzymeOrganismInhibition ParameterValue
This compoundΔ24-Sterol MethyltransferaseS. cerevisiaeIC₅₀0.14 µM
This compound hydrochlorideΔ24-Sterol MethyltransferaseS. cerevisiaeIC₅₀0.05 µM
25-AzalanosterolSterol MethyltransferaseTrypanosoma bruceiKᵢ39 nM
25-AzacycloartanolSterol MethyltransferasePrototheca wickerhamiiKᵢ~2 nM
Data compiled from various inhibition studies. nih.govnih.govresearchgate.net

These in vitro assays are crucial for structure-activity relationship (SAR) studies, where different analogs of this compound are tested to understand how chemical modifications affect inhibitory power, guiding the design of more potent and specific inhibitors. researchgate.net

Computational Biology and Bioinformatics for Metabolic Pathway Reconstruction and Analysis

Computational biology and bioinformatics are indispensable tools in modern pharmacology for elucidating the complex mechanisms of action of chemical compounds. In the context of this compound, a known inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24), these methodologies allow researchers to move beyond the primary site of inhibition and map the broader consequences on cellular metabolism. By integrating multi-omics data—such as proteomics, transcriptomics, and metabolomics—with powerful algorithms, it is possible to reconstruct and analyze the metabolic networks perturbed by this compound. This provides a systems-level understanding of its effects, revealing secondary impacts, feedback loops, and potential off-target effects.

The core of this analysis involves constructing computational models of biological systems. nih.gov These models can range from deterministic representations of specific pathways to complex, non-deterministic automata that simulate the entire metabolic process of cholesterol. nih.gov The goal is to create a machine-readable format that allows for the simulation of enzymatic inhibition and the prediction of resulting metabolic shifts. nih.gov

Metabolic Pathway Reconstruction Strategies

Metabolic pathway reconstruction is a fundamental process in understanding how a cell might respond to a compound like this compound. nih.gov This process can be broadly categorized into two main strategies:

Reference-Based Reconstruction: This approach leverages existing knowledge. Since the cholesterol biosynthesis pathway is well-characterized, researchers can use the amino acid sequences of known enzymes as references to identify homologous enzymes and map the pathway in a specific organism or cell line. nih.gov When this compound inhibits DHCR24, this method is used to trace the direct upstream accumulation of desmosterol (B1670304) and the downstream depletion of cholesterol, and to predict the initial effects on related pathways.

De Novo Reconstruction: This strategy is employed when known pathways cannot fully explain the observed metabolic phenomena. nih.gov The introduction of a metabolic inhibitor can sometimes lead to the shunting of accumulated substrates into novel or less-characterized "escape" pathways. nih.gov De novo methods use computational algorithms to predict potential reactions and pathways based on the chemical structures of metabolites, effectively filling in gaps in our knowledge. nih.govscienceopen.com For instance, an algorithm could predict how a cell might modify and utilize the buildup of desmosterol, potentially forming novel sterol derivatives.

Computational Modeling and Analysis of 'Omics' Data

The functional impact of this compound is often investigated by treating a model system (e.g., cell cultures, or organisms like Caenorhabditis elegans) with the compound and then performing large-scale molecular analysis.

Data Acquisition and Processing: High-throughput techniques like proteomics (to measure protein levels), transcriptomics (to measure gene expression), and metabolomics (to measure small molecule metabolites) generate vast datasets. Bioinformatic pipelines are essential for processing this raw data, which includes steps like peak alignment and normalization to ensure data quality and comparability across samples. mdpi.com

Statistical Analysis and Biomarker Identification: Statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and distinguish between treated and untreated groups. mdpi.comnih.gov These analyses can pinpoint the specific proteins, genes, and metabolites that are most significantly altered by this compound's activity.

Pathway Enrichment and Network Analysis: Once key molecules are identified, pathway enrichment analysis is performed using databases like Gene Ontology (GO) and KEGG. nih.gov This step reveals which metabolic or signaling pathways are disproportionately affected. For example, analysis might show significant alterations in "sterol biosynthesis," "fatty acid metabolism," or "membrane organization." nih.gov

A critical aspect of this analysis is understanding the role of regulatory networks, such as the sterol regulatory element-binding protein (SREBP) pathway. mdpi.com The inhibition of cholesterol synthesis by this compound is expected to trigger the SREBP feedback loop, which upregulates the transcription of genes involved in cholesterol and fatty acid synthesis. mdpi.comnih.gov Computational models can simulate this feedback, helping to interpret the observed changes in gene and protein expression. mdpi.com

Detailed Research Findings

Research using azasteroid compounds functionally similar to this compound in model organisms like C. elegans provides concrete examples of how bioinformatics can be applied. Proteomic and transcriptomic analyses have revealed significant changes in proteins and genes not directly involved in sterol synthesis, highlighting the compound's far-reaching effects.

Protein / GeneFunctionObserved Change (Fold Change)Implicated Pathway / ProcessReference
Protein Disulfide IsomeraseCollagen and cytoskeleton organization-6.7Protein Folding & Structural Integrity nih.gov
beta-tubulinCytoskeleton component-5.41Cytoskeleton Organization nih.gov
Phosphoenolpyruvate CarboxykinaseEnergy production (gluconeogenesis)-8.5Energy Metabolism nih.gov
Phosphoglycerate KinaseEnergy production (glycolysis)-4.8Energy Metabolism nih.gov
vit-2 (Vitellogenin)Yolk protein precursor+3 to 5 (transcriptional)Lipid Transport / SREBP-like Pathway nih.gov
lrp-1 (LRP-like protein)Receptor for yolk proteins+3 to 5 (transcriptional)Signaling / SREBP-like Pathway nih.gov

These findings demonstrate that inhibiting a single late-stage enzyme in cholesterol synthesis leads to widespread cellular changes. nih.gov The downregulation of proteins involved in the cytoskeleton and energy production suggests a major reallocation of cellular resources, while the upregulation of vitellogenin genes points directly to the activation of an SREBP-like regulatory pathway in response to perceived sterol depletion. nih.gov Computational and bioinformatic approaches were essential to identify these connections and reconstruct the metabolic narrative from the complex molecular data. nih.gov

Emerging Research Directions and Future Perspectives for Azasterol Investigations

Elucidation of Unexplored Biological Targets within Sterol Metabolism

While 25-azacholesterol is well-known for its potent inhibition of 3β-hydroxysterol-Δ(24)-reductase (DHCR24), a key enzyme in the cholesterol biosynthesis pathway, emerging evidence suggests its influence may not be limited to this single target. nih.govmdpi.com DHCR24 catalyzes the final step in the Bloch pathway of cholesterol synthesis, converting desmosterol (B1670304) into cholesterol. nih.gov The inhibitory action of this compound leads to an accumulation of desmosterol, a phenomenon that has been a focal point of many studies.

However, the broader effects of azasteroids hint at a more complex mechanism of action. Some research indicates that the impact of azasteroids on sterol metabolism could be a secondary consequence of their primary role as membrane effectors. hmdb.ca Specifically, in mitochondria, they may induce changes in adenosine (B11128) triphosphate (ATP) levels and the activity of dehydrogenases. hmdb.ca This suggests that this compound and related compounds might have direct or indirect interactions with mitochondrial proteins or membrane properties that are yet to be fully characterized.

Furthermore, studies on novel azasterol derivatives have revealed additional potential targets and modes of action. For instance, certain acetate (B1210297) derivatives of azasterols, while not directly inhibiting the primary enzyme target in cell-free assays, still affect parasite growth and sterol levels in organisms like Leishmania amazonensis. This suggests that these derivatives may act as prodrugs or have alternative mechanisms, including causing ultrastructural damage to various cellular membranes such as the plasma membrane, mitochondrial membrane, and endoplasmic reticulum. nih.gov These findings encourage a deeper investigation into other sterol-modifying enzymes and transport proteins as potential, currently unexplored, targets for this compound and its analogues.

Comprehensive Analysis of Its Broader Metabolic Interconnections and Associated Pathophysiological Implications

The inhibition of DHCR24 and the resulting alteration in the desmosterol-to-cholesterol ratio have far-reaching consequences beyond simple hypocholesterolemia. hmdb.ca DHCR24 itself is implicated in a range of pathophysiological conditions, including Alzheimer's disease, cancer, and viral infections like Hepatitis C. mdpi.com Consequently, the modulation of its activity by compounds like this compound has significant implications for these disease states.

The metabolic interconnections are extensive. For example, this compound is known to inhibit cholesterol side-chain cleavage, which is a critical step in the production of steroid hormones. hmdb.ca This points to a broader impact on endocrine function. The accumulation of specific sterol intermediates, such as desmosterol, may also have biological activities of their own, influencing cellular signaling pathways in ways that are not yet fully understood.

Moreover, the role of cholesterol metabolism in brain function and pathology is an area of intense research. The metabolite 25-hydroxycholesterol (B127956) (25HC), which is structurally related to the substrate of DHCR24, has been shown to dysregulate brain endothelial function by remodeling cholesterol metabolism. nih.gov This can have implications for the pathophysiology of conditions like intracerebral hemorrhage. nih.gov Given that this compound directly perturbs the final step of cholesterol synthesis, its effects on the levels of various oxysterols and their downstream signaling cascades warrant a more comprehensive analysis. The link between DHCR24 and cellular stress responses further broadens the potential pathophysiological implications of its inhibition. mdpi.com

Development and Characterization of Next-Generation Azasterol Derivatives for Enhanced Biological Specificity

The quest for more potent and selective therapeutic agents has driven the development of next-generation azasterol derivatives. The goal is to design molecules with enhanced specificity for their intended biological targets, thereby minimizing off-target effects. This involves sophisticated approaches in medicinal chemistry, including computational modeling and detailed structure-activity relationship (SAR) studies. nih.govnih.gov

One successful application of this approach has been in the development of novel azasterols as potential treatments for diseases caused by trypanosomatid parasites, such as leishmaniasis. nih.gov Researchers have synthesized and evaluated a series of azasterols, identifying compounds with high activity at micromolar and nanomolar concentrations against Leishmania and Trypanosoma species. nih.gov The characterization of these derivatives confirmed that their primary mode of action was the inhibition of (S)-adenosyl-L-methionine:Δ(24)-sterol methyltransferase (24-SMT), an enzyme crucial for sterol synthesis in these parasites but absent in the host. nih.gov

The characterization of these new derivatives often involves a multi-faceted approach. This includes:

Enzymatic assays to determine the inhibitory potency (e.g., IC50 or Ki values) against the target enzyme. mdpi.comnih.gov

Cell-based assays to assess the effect on cell growth, proliferation, and viability in relevant cell lines (e.g., cancer cells or parasites). nih.govnih.gov

Structural biology techniques , such as X-ray crystallography and molecular docking, to understand the binding interactions between the derivative and its target protein at the atomic level. nih.govnih.gov

Analysis of metabolic profiles to confirm the on-target effect, for instance, by measuring the accumulation of the substrate of the inhibited enzyme. nih.gov

By systematically modifying the chemical structure of the azasterol scaffold, such as altering substituents on the steroid nucleus or the side chain, researchers can fine-tune the pharmacological properties of these compounds to achieve greater biological specificity and therapeutic potential.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which 25-Azacholesterol inhibits cholesterol synthesis?

  • Answer : this compound acts as a competitive inhibitor of desmosterol reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition prevents the conversion of desmosterol to cholesterol, leading to accumulation of desmosterol and reduced total sterol levels in treated organisms. Experimental validation involves in vitro enzyme activity assays using purified desmosterol reductase and radiolabeled substrates to quantify inhibition kinetics .

Q. How can researchers confirm the identity and purity of synthesized this compound?

  • Answer : Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : To verify structural integrity via proton/carbon peak assignments.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area under the curve).
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Melting Point Analysis : Consistency with literature values ensures crystallinity .

Q. What experimental models are suitable for studying this compound's effects on lipid metabolism?

  • Answer : Common models include:

  • Rodent Models : Mice/rats fed high-cholesterol diets to assess in vivo sterol accumulation.
  • Cell Cultures : Macrophage-derived foam cells (e.g., THP-1 cells) treated with ox-LDL to mimic atherosclerosis. Metabolomic profiling (LC-MS) can identify biomarkers like this compound in lipid droplets .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound's tissue-specific effects (e.g., tumor vs. normal cells)?

  • Answer : Use comparative transcriptomics and lipidomics across tissues:

  • Hypothesis Testing : Compare desmosterol reductase activity in tumor vs. healthy tissues (e.g., brain tumors in mice) using enzyme-specific probes.
  • Dose-Response Studies : Vary this compound concentrations to identify tissue-selective thresholds.
  • Control Groups : Include untreated tissues and tissues treated with 20,25-diazacholesterol (a less potent analog) to isolate structural determinants of activity .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

  • Answer :

  • Sample Preparation : Lipid extraction via Folch method (chloroform:methanol 2:1) to isolate sterols.
  • Analytical Techniques :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : With multiple reaction monitoring (MRM) for high sensitivity.
  • Derivatization : Use trimethylsilyl ethers to enhance volatility for gas chromatography (GC-MS).
  • Validation : Spike-and-recovery experiments in plasma/lysates to assess matrix effects .

Q. How can researchers address variability in this compound's cytostatic effects across cell lines?

  • Answer :

  • Standardized Assays : Use ATP-based viability assays (e.g., CellTiter-Glo®) with synchronized cell cycles.
  • Mechanistic Profiling : siRNA knockdown of desmosterol reductase to confirm target specificity.
  • Cross-Validation : Compare results with other azasterols (e.g., 20,25-diazacholesterol) to rule off-target effects .

Q. What statistical approaches are recommended for analyzing metabolomic data involving this compound?

  • Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) to cluster samples by sterol profiles.
  • Pathway Enrichment : Tools like MetaboAnalyst to identify perturbed lipid pathways.
  • False Discovery Rate (FDR) Correction : For multiple comparisons in large datasets (e.g., Benjamini-Hochberg method) .

Contradiction Analysis & Reproducibility

Q. How can conflicting results about this compound's efficacy in different disease models be reconciled?

  • Answer : Conduct systematic reviews with inclusion criteria:

  • Species/Model Heterogeneity : Compare outcomes in rodents vs. primates.
  • Dosage Regimens : Adjust for pharmacokinetic differences (e.g., bioavailability in brain vs. liver).
  • Meta-Analysis : Pool data from independent studies to identify consensus effects .

Q. What steps ensure reproducibility of this compound studies in academic labs?

  • Answer :

  • Detailed Protocols : Publish step-by-step methods for synthesis, purification, and bioassays.
  • Data Transparency : Share raw metabolomic datasets via repositories (e.g., MetaboLights).
  • Reagent Validation : Use commercial standards (e.g., Cayman Chemical) with certificates of analysis .

Tables for Key Findings

Study Focus Key Result Methodology Reference
Enzyme InhibitionIC₅₀ of this compound: 0.5 µM (desmosterol reductase)In vitro enzyme kinetics
Tumor SelectivityAccumulation of desmosterol in brain tumors, not normal tissueLC-MS metabolomics in mice
Metabolic DysfunctionThis compound identified as biomarker in ox-LDL foam cellsMultivariate analysis (PCA, PLS-DA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.